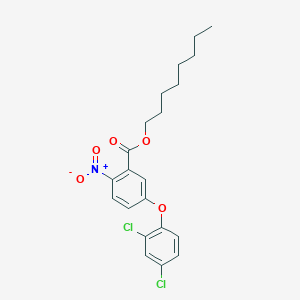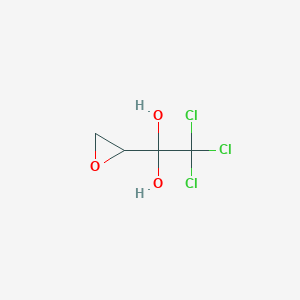
1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a trichloromethyl group and an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- typically involves the reaction of trichloroacetaldehyde with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and efficient use of raw materials. The reaction is monitored using advanced analytical techniques to maintain the desired reaction conditions and product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules. This reactivity is exploited in different applications, including drug development and chemical synthesis. The trichloromethyl group also contributes to the compound’s reactivity and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediol:
2,2,2-Trichloroethanol: Contains the trichloromethyl group but lacks the oxirane ring.
1,2-Epoxypropane: Contains an oxirane ring but lacks the trichloromethyl group.
Uniqueness
1,1-Ethanediol, 2,2,2-trichloro-1-oxiranyl- is unique due to the presence of both the trichloromethyl group and the oxirane ring
Eigenschaften
CAS-Nummer |
60565-61-9 |
|---|---|
Molekularformel |
C4H5Cl3O3 |
Molekulargewicht |
207.43 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-(oxiran-2-yl)ethane-1,1-diol |
InChI |
InChI=1S/C4H5Cl3O3/c5-4(6,7)3(8,9)2-1-10-2/h2,8-9H,1H2 |
InChI-Schlüssel |
QGPJZSWOQORNCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C(C(Cl)(Cl)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


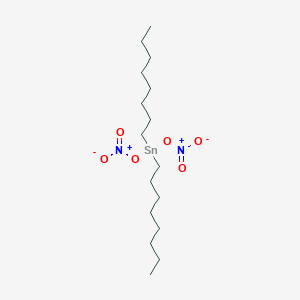
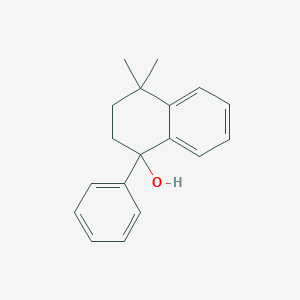
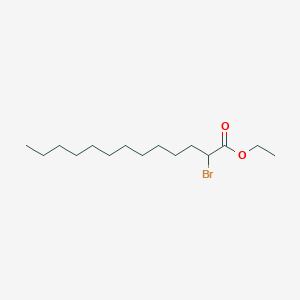








![2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide](/img/structure/B14610229.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(4-morpholinyl)-](/img/structure/B14610236.png)
